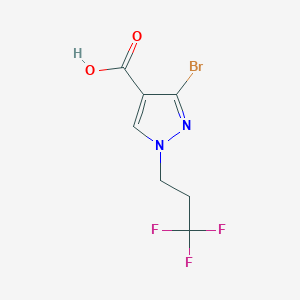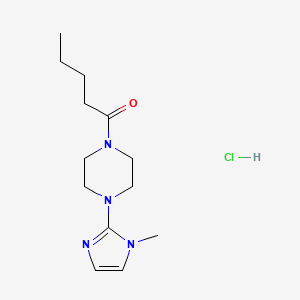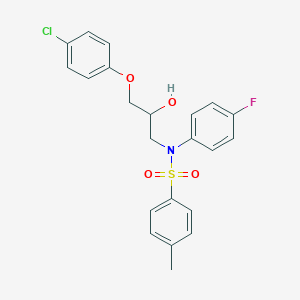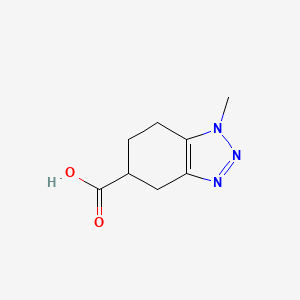![molecular formula C15H19BrN4O5S B2496148 1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione CAS No. 2097908-98-8](/img/structure/B2496148.png)
1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves cross-coupling reactions catalyzed by various agents. For instance, the cross-coupling of bromopyridine and sulfonamides, a reaction relevant to the synthesis pathway of such compounds, has been catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione under specific conditions, showcasing the intricate steps involved in the synthesis of complex chemical structures (Han, 2010).
Molecular Structure Analysis
The molecular structure of compounds with bromopyrimidinyl and piperidine-dione moieties can be intricately analyzed through various techniques. Research into analogues of such compounds provides insights into their structural features and how these influence their interactions and functional capabilities. For example, the study of analogues with selective inhibitory activity offers a window into the structural analysis and potential utility of these molecules (Leung et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving the compound are characterized by their selectivity and the formation of specific products, indicating the reactive nature of certain functional groups within the molecule. The synthesis and hydrogenation of compounds bearing structural similarities have been explored, revealing the potential for selective product formation through controlled chemical reactions (Bisset et al., 2012).
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, like pyrrolidine and piperidine derivatives, are crucial in medicinal chemistry due to their presence in many bioactive molecules. The preparation of various heterocyclic compounds, including pyrrolidine-2,5-diones and piperidine-2,6-diones, has been demonstrated as starting materials for synthesizing a wide range of biologically relevant structures. These processes often involve reactions with electrophiles and nucleophiles, leading to diverse chemical entities with potential pharmacological activities (Ohta, Oe, & Furukawa, 2002).
Anticancer Activity
Research on pyridine and thiazolopyrimidine derivatives, using ethylpiperidone as a synthon, has highlighted the potential anticancer activity of these compounds. Through various condensation reactions and modifications, a range of compounds was synthesized, showcasing the versatility and therapeutic relevance of heterocyclic chemistries in drug discovery processes (Hammam, Sharaf, & El-Hafez, 2001).
Antioxidant Evaluation
The synthesis and antioxidant evaluation of new pyrazolopyridine derivatives have been explored, indicating the importance of these compounds in combating oxidative stress-related diseases. These findings underline the potential health benefits and therapeutic applications of heterocyclic compounds in preventing or treating conditions associated with oxidative damage (Gouda, 2012).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The bromopyrimidinyl group could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in drug discovery, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The presence of the pyrrolidine ring and bromopyrimidinyl group could potentially influence these properties .
properties
IUPAC Name |
1-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O5S/c16-11-8-17-15(18-9-11)25-12-4-5-19(10-12)26(23,24)7-6-20-13(21)2-1-3-14(20)22/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVPFHVMYDTRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)



![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)


![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)

